molecular formula C16H6F10N2O4 B6301960 1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane CAS No. 2301849-89-6

1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane

Cat. No. B6301960
CAS RN: 2301849-89-6
M. Wt: 480.21 g/mol
InChI Key: VLNYQKBJLBLCPN-UHFFFAOYSA-N
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Description

1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane (BTFNT) is a novel fluorinated nitrophenyl compound. It is a member of the nitrophenyl family of compounds, which are known for their strong electron-withdrawing properties. BTFNT is a halogenated organic compound with a unique combination of physical and chemical properties that make it an attractive candidate for a variety of scientific and industrial applications. BTFNT is a colorless, volatile liquid with a boiling point of -24.7°C.

Mechanism of Action

1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane is an electron-withdrawing compound, meaning that it can easily accept electrons from other molecules. This property makes it an effective catalyst for the synthesis of other nitrophenyl compounds. It can also act as a nucleophile, meaning that it can react with other molecules to form new bonds. In addition, this compound can act as a Lewis acid, meaning that it can form hydrogen bonds with other molecules.
Biochemical and Physiological Effects
This compound is known to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics, as well as to inhibit the activity of enzymes involved in the synthesis of fatty acids and cholesterol. In addition, this compound has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane has several advantages for use in laboratory experiments. It is a volatile liquid with a low boiling point, making it ideal for use in gas chromatography. In addition, its electron-withdrawing properties make it an ideal reagent for the synthesis of other nitrophenyl compounds. However, this compound is also a highly reactive compound and should be handled with caution when used in laboratory experiments.

Future Directions

1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane has a wide range of potential applications in scientific research and industry. It could be used as a reagent for the synthesis of other nitrophenyl compounds, as a catalyst for the synthesis of polyfluorinated compounds, and as a reactant for the preparation of fluorinated polymers. In addition, this compound could be used as a solvent for the extraction of organic compounds from aqueous solutions, as an electrolyte for electrochemical studies, and as a reagent for the synthesis of heterocyclic compounds. Finally, this compound could be used to study the biochemical and physiological effects of nitrophenyl compounds, as well as to investigate its potential applications in the pharmaceutical industry.

Synthesis Methods

1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane can be synthesized through a series of chemical reactions involving the reaction of 3-trifluoromethyl-5-nitrobenzaldehyde with 1,1,2,2-tetrafluoroethane. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and proceeds in three steps: (1) the condensation of the aldehyde with the tetrafluoroethane to form an intermediate, (2) the nitration of the intermediate to form the desired product, and (3) the hydrolysis of the nitro group to yield the final product.

Scientific Research Applications

1,2-Bis[3-(trifluoromethyl)-5-nitrophenyl]-1,1,2,2-tetrafluoroethane has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of other nitrophenyl compounds, as a solvent for the extraction of organic compounds from aqueous solutions, and as an electrolyte for electrochemical studies. This compound has also been used as a catalyst for the synthesis of polyfluorinated compounds and as a reactant for the preparation of fluorinated polymers. In addition, this compound has been used as a reagent for the synthesis of heterocyclic compounds and as a solvent for the preparation of metal-organic frameworks.

properties

IUPAC Name

1-nitro-3-[1,1,2,2-tetrafluoro-2-[3-nitro-5-(trifluoromethyl)phenyl]ethyl]-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6F10N2O4/c17-13(18,7-1-9(15(21,22)23)5-11(3-7)27(29)30)14(19,20)8-2-10(16(24,25)26)6-12(4-8)28(31)32/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLNYQKBJLBLCPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(C(C2=CC(=CC(=C2)[N+](=O)[O-])C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6F10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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